molecular formula C11H18N4O B2532268 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1894614-66-4

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2532268
CAS No.: 1894614-66-4
M. Wt: 222.292
InChI Key: ZZKYHDPGMVIZEF-UHFFFAOYSA-N
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Description

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of azepane derivatives with pyrazole precursors under specific conditions. One common method involves the use of azepane-1-carbonyl chloride and 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(azepane-1-carbonyl)-2-methoxyaniline
  • 5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl
  • 5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl

Uniqueness

Compared to similar compounds, 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine stands out due to its unique combination of the azepane and pyrazole rings. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14-9(8-10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYHDPGMVIZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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